

JNJ-1930942 brain penetrance and pharmacokinetics

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Compound of Interest		
Compound Name:	JNJ-1930942	
Cat. No.:	B608207	Get Quote

Technical Support Center: JNJ-1930942

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the brain penetrance and pharmacokinetics of **JNJ-1930942**.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-1930942 and what is its mechanism of action?

JNJ-1930942 is a selective positive allosteric modulator (PAM) of the α 7 nicotinic acetylcholine receptor (nAChR).[1][2] It does not act on α 4 β 2, α 3 β 4 nAChRs, or the related 5-HT3A channel. [2] Its primary mechanism involves enhancing the receptor's response to agonists like acetylcholine and choline by altering the receptor's desensitization characteristics.[2][3] This potentiation leads to an increase in the peak and net charge response to these agonists.[2][3]

Q2: Does JNJ-1930942 cross the blood-brain barrier?

Yes, **JNJ-1930942** is a blood-brain barrier (BBB) penetrant compound.[1] Preclinical studies in Swiss mice have demonstrated that after subcutaneous administration, mean brain levels are rapidly in equilibrium with mean plasma levels.[4]

Q3: What are the known pharmacokinetic parameters of **JNJ-1930942** in preclinical models?



Pharmacokinetic data from a study in Swiss mice following a single subcutaneous administration of 40 mg/kg **JNJ-1930942** is summarized below.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of JNJ-1930942 in Swiss Mice

Parameter	Plasma	Brain
Maximum Concentration (Cmax)	5920 ng/mL	1913 ng/g
Time to Cmax (Tmax)	0.5 hours	0.5 hours
Half-life (t1/2)	2.0 hours	2.0 hours
Brain-to-Plasma Ratio (AUC- based)	~1	N/A

Data sourced from a study involving subcutaneous administration of 40 mg/kg **JNJ-1930942** to Swiss mice.[4]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected brain concentrations in animal studies.

- Verify Compound Stability and Formulation: Ensure JNJ-1930942 is properly stored and the formulation is appropriate for the chosen route of administration. The vehicle used in some in vivo studies was a Captisol/PVP solution.[4]
- Route of Administration: The provided pharmacokinetic data is based on subcutaneous administration.[4] Different routes (e.g., oral, intravenous) will significantly alter the pharmacokinetic profile.
- Animal Strain and Species Differences: Pharmacokinetics can vary between different mouse strains and other animal species. The reference data was obtained in Swiss mice.[4]
- Metabolism: Investigate potential species-specific differences in the metabolism of JNJ-1930942.



 Assay Sensitivity and Specificity: Confirm that the bioanalytical method used to quantify JNJ-1930942 in brain and plasma is validated for sensitivity, specificity, and linearity.

Issue: Lack of efficacy in in vivo models despite confirmed brain penetrance.

- Target Engagement: Confirm that the achieved brain concentrations are sufficient to engage the α7 nAChR. The in vivo efficacy in reversing auditory gating deficits was observed at doses of 2.5, 10, and 40 mg/kg.[4]
- Pharmacodynamic Readouts: Ensure that the chosen pharmacodynamic endpoints are sensitive to the modulation of the α7 nAChR. In vitro, JNJ-1930942 has been shown to enhance choline-evoked increases in intracellular Ca2+ levels.[2]
- Disease Model Relevance: The selected animal model should have a clear link to the α7 nAChR pathway. JNJ-1930942 has shown efficacy in a genetically based auditory gating deficit model in DBA/2 mice.[2]

Experimental Protocols & Methodologies

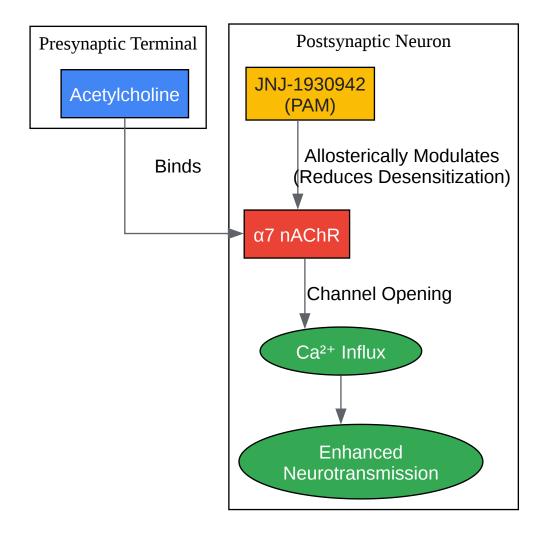
Pharmacokinetic Analysis in Swiss Mice

- Animal Model: Swiss mice.[4]
- Dosing: A single subcutaneous administration of 40 mg/kg JNJ-1930942.[4]
- Sample Collection: Plasma and brain tissue were collected at various time points postadministration.
- Bioanalysis: Drug concentrations in plasma and brain homogenates were determined using a validated bioanalytical method (specific details would be found in the original publication).
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and half-life were calculated from the concentration-time profiles. The brain-to-plasma ratio was calculated based on the area under the curve (AUC).[4]

Visualizations

Signaling Pathway of JNJ-1930942



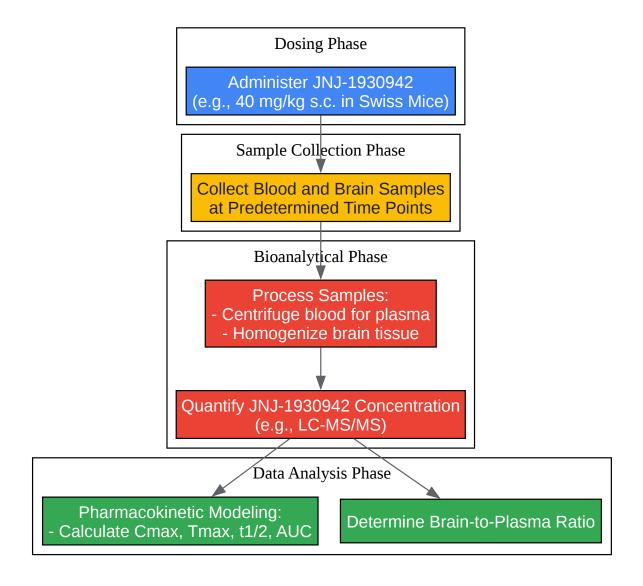


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Caption: Mechanism of action of **JNJ-1930942** as a positive allosteric modulator of the $\alpha 7$ nAChR.

Experimental Workflow for Pharmacokinetic and Brain Penetrance Studies





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Caption: Workflow for assessing the pharmacokinetics and brain penetrance of **JNJ-1930942**.

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References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
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